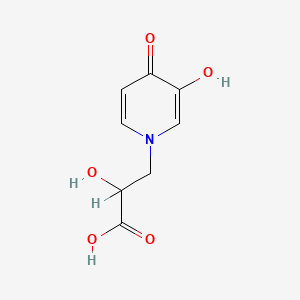
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid is a complex organic compound that features both hydroxyl and pyridinone functional groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Propanoic Acid Moiety: This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions might reduce carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could yield alcohols.
科学研究应用
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid could have various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, it might inhibit or activate enzymes by binding to their active sites, or it could interact with receptors to modulate signaling pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
2-Hydroxy-3-(4-oxopyridin-1(4h)-yl)propanoic acid: Lacks one hydroxyl group compared to the target compound.
3-Hydroxy-4-oxo-1,2,3,4-tetrahydropyridine-2-carboxylic acid: A structurally similar compound with different functional groups.
Uniqueness
The presence of both hydroxyl and pyridinone groups in 2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid might confer unique properties, such as specific binding affinities or reactivity patterns, making it distinct from similar compounds.
属性
CAS 编号 |
60343-55-7 |
|---|---|
分子式 |
C8H9NO5 |
分子量 |
199.16 g/mol |
IUPAC 名称 |
2-hydroxy-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO5/c10-5-1-2-9(3-6(5)11)4-7(12)8(13)14/h1-3,7,11-12H,4H2,(H,13,14) |
InChI 键 |
SRHOZDVPWUVWQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C(C1=O)O)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)

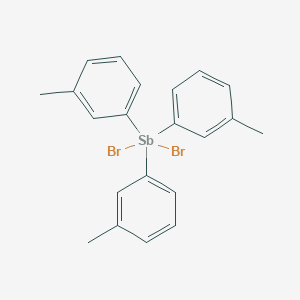

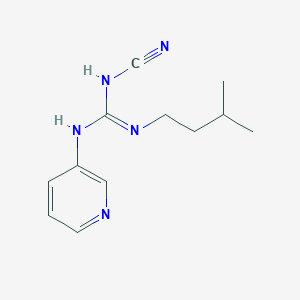
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)
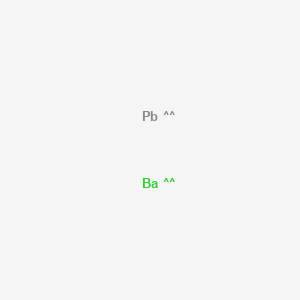
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
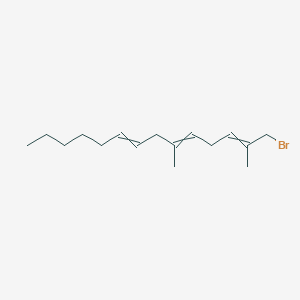

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
